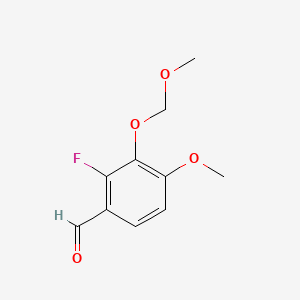

2-Fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde

Description

Contextual Significance of Multifunctionalized Aromatic Aldehydes in Contemporary Chemical Research

Multifunctionalized aromatic aldehydes are pivotal building blocks in the landscape of modern organic chemistry. Their inherent reactivity and the strategic placement of various functional groups on the aromatic ring allow for the construction of complex molecular architectures. These compounds serve as versatile intermediates in the synthesis of a wide array of high-value materials, including pharmaceuticals, agrochemicals, fragrances, and food additives. nih.gov The aldehyde functional group itself provides a reactive handle for numerous transformations, such as nucleophilic additions, condensations, and oxidations, enabling the facile introduction of further molecular complexity. researchgate.netnih.gov

The precise arrangement of substituents on the benzene (B151609) ring dictates the electronic and steric properties of the molecule, thereby influencing its reactivity and selectivity in subsequent chemical reactions. nih.gov This control is paramount in designing synthetic routes that are both efficient and stereoselective. The ability to incorporate multiple, and often orthogonal, functional groups onto a single aromatic scaffold opens up avenues for developing novel synthetic methodologies and accessing previously unattainable molecular targets. Consequently, the study and application of multifunctionalized aromatic aldehydes remain an active and crucial area of contemporary chemical research. nih.gov

The Strategic Role of Fluorine in Directing Aromatic Functionalization and Reactivity

The incorporation of fluorine into aromatic systems imparts unique chemical and physical properties that are highly sought after in various fields, particularly in medicinal chemistry and materials science. acs.org It is estimated that approximately 20% of all pharmaceuticals currently on the market contain at least one fluorine atom. nih.gov The strategic placement of a fluorine atom on a benzene ring can significantly influence the molecule's reactivity and direct the course of subsequent functionalization reactions.

Fluorine's high electronegativity creates a strong dipole moment and alters the electron density of the aromatic ring. This electronic perturbation can activate or deactivate the ring towards electrophilic or nucleophilic aromatic substitution, depending on the position of the fluorine atom and the nature of other substituents. acs.org Specifically, a fluorine atom positioned ortho to a C-H bond can enhance the acidity of that proton, facilitating ortho-lithiation and subsequent reaction with electrophiles. This "ortho-directing" effect is a powerful tool for achieving regioselective functionalization of aromatic rings. acs.orgnih.gov Furthermore, the presence of fluorine can modulate the pKa of nearby functional groups, influencing their reactivity and biological activity. u-tokyo.ac.jp The substitution of hydrogen with fluorine can also block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of drug candidates. u-tokyo.ac.jp

Importance of Ortho-Substituted Methoxy (B1213986) and Methoxymethoxy Groups in Benzene Scaffolds

Methoxy (-OCH3) and methoxymethoxy (MOM, -OCH2OCH3) groups are prevalent substituents in organic synthesis, offering both steric and electronic control over chemical reactions. ucla.eduwikipedia.org The methoxy group, an electron-donating group, can influence the regioselectivity of electrophilic aromatic substitution reactions, typically directing incoming electrophiles to the ortho and para positions. wikipedia.orgmasterorganicchemistry.com When positioned ortho to another substituent, the methoxy group can exert significant steric hindrance, which can be strategically employed to control the stereochemical outcome of reactions.

The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl functionalities. wikipedia.org Its stability under a range of reaction conditions, coupled with its relatively mild cleavage conditions (typically acidic), makes it an invaluable tool in multistep synthesis. wikipedia.orgnih.gov The presence of an ortho-MOM group can also influence the conformation of the molecule and direct the approach of reagents. The interplay between an ortho-methoxy or methoxymethoxy group and other substituents on the benzene ring can lead to complex and nuanced reactivity patterns, which are of significant interest to synthetic organic chemists.

Overview of Structural Complexity and Synthetic Challenges Posed by 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde

The compound this compound presents a unique combination of functional groups that contribute to its structural complexity and pose specific synthetic challenges. The molecule features a benzaldehyde (B42025) core, which is substituted with a fluorine atom, a methoxy group, and a methoxymethoxy group in a specific regiochemical arrangement.

The primary synthetic challenge lies in the controlled, regioselective introduction of these four different substituents onto the benzene ring. The directing effects of each group must be carefully considered to achieve the desired substitution pattern. For instance, the fluorine atom and the methoxy group have competing directing effects that need to be managed. Furthermore, the methoxymethoxy group is typically introduced to protect a hydroxyl group, which implies a multi-step sequence involving protection and subsequent deprotection. The aldehyde group itself can be sensitive to certain reaction conditions, necessitating its protection or introduction late in the synthetic sequence. The successful synthesis of this molecule, therefore, requires a well-designed and often lengthy synthetic strategy.

Scope and Academic Relevance of Research on the Chemical Compound

Research on this compound and related multifunctionalized aromatic aldehydes is of significant academic relevance. The synthesis of such complex molecules drives the development of new synthetic methodologies and a deeper understanding of the interplay of various functional groups in directing chemical reactivity.

This particular compound serves as a valuable intermediate in the synthesis of more complex target molecules, potentially including novel pharmaceuticals, agrochemicals, or materials with specific electronic or optical properties. The unique combination of a fluorine atom, a methoxy group, and a protected hydroxyl group on a benzaldehyde scaffold provides a versatile platform for further chemical elaboration. Studies involving this compound contribute to the broader body of knowledge in organic synthesis, particularly in the areas of aromatic functionalization, protecting group strategies, and the synthesis of complex organic molecules.

Data Tables

Table 1: Physicochemical Properties of Related Benzaldehydes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Fluoro-4-methoxybenzaldehyde | 331-64-6 | C8H7FO2 | 154.14 | 43-48 |

| 4-Fluoro-2-methoxybenzaldehyde | 450-83-9 | C8H7FO2 | 154.14 | 48-51 |

| 2-Fluoro-3-methoxybenzaldehyde | 103438-88-6 | C8H7FO2 | 154.14 | 47-51 |

| 4-Methoxy-3-(methoxymethyl)benzaldehyde | Not Available | C10H12O3 | 180.20 | Not Available |

Data sourced from various chemical suppliers and databases. sigmaaldrich.comossila.comnih.govfishersci.ca

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -OCH3 (Methoxy) | Activating | Ortho, Para |

| -CHO (Aldehyde) | Deactivating | Meta |

This table provides a generalized overview of the directing effects of individual substituents.

Properties

IUPAC Name |

2-fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4/c1-13-6-15-10-8(14-2)4-3-7(5-12)9(10)11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCLOVRTFZLUQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1F)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Fluoro 4 Methoxy 3 Methoxymethoxy Benzaldehyde

Retrosynthetic Analysis and Key Disconnection Strategies for the Target Compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials.

Identifying Primary Precursors and Core Aromatic Scaffolds

The target molecule, 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde, can be retrosynthetically disconnected to reveal its key precursors. The formyl group can be introduced in the final steps of the synthesis. A primary disconnection, therefore, involves the removal of the aldehyde group, leading to the precursor 1 , 2-fluoro-1-methoxy-3-(methoxymethoxy)benzene. The methoxymethyl (MOM) ether in 1 is a protecting group for a hydroxyl functionality, so a further disconnection reveals 2-fluoro-4-methoxyphenol (B70217) 2 as a more fundamental precursor.

Another critical disconnection is the methoxy (B1213986) group at the 4-position, which could be introduced via nucleophilic aromatic substitution on a difluoro-precursor or by methylation of a corresponding phenol (B47542). This leads to the consideration of variously substituted fluorophenols or fluoroanisoles as the core aromatic scaffold. A plausible and readily available starting material is 3-fluorophenol (B1196323) 3 .

Strategic Considerations for Sequential Functional Group Introduction

The order of introduction of the fluoro, methoxy, methoxymethoxy, and aldehyde groups is critical to a successful synthesis. The substitution pattern of the target molecule (1,2,3,4-tetrasubstituted benzene (B151609) ring) necessitates careful planning to manage the directing effects of the existing substituents in each step.

A plausible forward synthetic strategy originating from 3-fluorophenol would involve:

Protection of the phenolic hydroxyl group.

Introduction of the methoxy group at the 4-position.

Introduction of a hydroxyl group at the 3-position, which will later be protected as a MOM ether.

Formylation at the 1-position to introduce the aldehyde group.

Alternatively, a strategy could commence with a precursor already containing the fluoro and methoxy groups, followed by the introduction of the hydroxyl and formyl groups. The choice of strategy will depend on the efficiency and regioselectivity of each synthetic step.

Contemporary Approaches to the Construction of the this compound Framework

Modern synthetic organic chemistry offers a range of powerful tools for the regioselective construction of highly substituted aromatic rings.

Regioselective Introduction of Fluorine and Methoxy Groups on Aromatic Rings

The regioselective introduction of fluorine and methoxy groups is a cornerstone of synthesizing the target compound.

Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with a suitable electrophile to introduce a wide range of functional groups.

In the context of synthesizing this compound, the methoxy and methoxymethoxy groups can act as effective DMGs. For instance, starting from a MOM-protected fluorophenol, DoM can be employed to introduce substituents at specific positions. Research has shown that O-Methoxymethyl (MOM) protected fluorophenols can be effectively metalated and subsequently undergo site-selective electrophilic substitution. The methoxymethyl ether itself is a recognized directing group in DoM reactions.

A potential synthetic sequence could involve the DoM of a precursor like 1-fluoro-2-methoxy-3-(methoxymethoxy)benzene to introduce the formyl group. The directing power of the methoxy and MOM groups would need to be carefully considered to achieve the desired regioselectivity.

| Directing Group | Activating/Deactivating | Ortho/Meta/Para Directing |

| -F | Deactivating | Ortho, Para |

| -OCH3 | Activating | Ortho, Para |

| -OMOM | Activating | Ortho, Para |

Nucleophilic aromatic substitution (SNAr) provides a complementary approach for the introduction of functional groups onto an aromatic ring. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen. Fluorine, despite being a weak leaving group in SN2 reactions, can be an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and makes the ipso-carbon more susceptible to nucleophilic attack.

For the synthesis of the target compound, an SNAr reaction could be envisioned for the introduction of the methoxy group. For example, a difluorinated precursor could react with sodium methoxide (B1231860) to selectively replace one of the fluorine atoms with a methoxy group. The regioselectivity of such a reaction would be governed by the electronic effects of the other substituents on the ring. The presence of an electron-withdrawing group ortho or para to a fluorine atom would activate it towards nucleophilic displacement.

A patent for the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) describes a process where 2-fluoro-4-bromobenzaldehyde is reacted with methanol (B129727) in the presence of potassium carbonate, showcasing an SNAr reaction where fluoride (B91410) is displaced by methoxide. This demonstrates the feasibility of using SNAr to introduce a methoxy group in a related system.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1,2-Difluoro-3-methoxybenzene | Sodium Methoxide | 2-Fluoro-1,3-dimethoxybenzene | SNAr |

| 2,4-Difluorobenzaldehyde | Sodium Methoxide | 2-Fluoro-4-methoxybenzaldehyde | SNAr |

Selective Formylation Methodologies for Aromatic Systems

The introduction of a formyl group (-CHO) onto an aromatic ring is a critical transformation in organic synthesis. For a precursor to this compound, such as 1-fluoro-3-methoxy-2-(methoxymethoxy)benzene (B6296430), the formyl group must be introduced at the C3 position, ortho to both the fluorine and the methoxymethoxy-bearing oxygen. This requires highly regioselective methods.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.orgthieme-connect.de The reaction typically employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent. organic-chemistry.orgwikipedia.org

The mechanism involves the attack of the electron-rich aromatic ring on the Vilsmeier reagent, forming an iminium ion intermediate. Subsequent hydrolysis during aqueous workup liberates the desired aldehyde. wikipedia.org For the synthesis of the target compound, a precursor like 1-fluoro-3-methoxy-2-(methoxymethoxy)benzene would be required. The methoxy and methoxymethoxy groups are electron-donating, thus activating the aromatic ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a feasible approach. wikipedia.org The regioselectivity would be dictated by the directing effects of the existing substituents.

Table 1: Typical Conditions for Vilsmeier-Haack Reaction

| Parameter | Condition | Reference |

| Formylating Agent | N,N-Dimethylformamide (DMF) | ijpcbs.com |

| Activating Agent | Phosphorus oxychloride (POCl₃) | ijpcbs.com |

| Solvent | Dichloromethane (DCM) or neat | mdpi.com |

| Temperature | 0 °C to reflux | ijpcbs.commdpi.com |

| Workup | Aqueous hydrolysis (e.g., with sodium acetate (B1210297) or sodium carbonate) | wikipedia.org |

Organometallic approaches offer a highly regioselective alternative for the formylation of aromatic systems. A common strategy involves the formation of an aryl organometallic species, which is then quenched with an electrophilic formylating agent like DMF. commonorganicchemistry.com

One such method involves a halogen-metal exchange to form a Grignard reagent. For instance, a synthetic route to the precursor 2-fluoro-4-hydroxybenzaldehyde (B1296990) starts with 3-fluorophenol. The hydroxyl group is protected, followed by bromination of the aromatic ring. The resulting aryl bromide can then be converted to a Grignard reagent using magnesium metal. This Grignard reagent, upon reaction with DMF, yields the formylated aromatic ring after hydrolysis. Subsequent deprotection of the hydroxyl group provides the key intermediate.

Another powerful organometallic method is directed ortho-metalation (DoM). This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). uwindsor.ca The resulting aryllithium species is then trapped with an electrophile.

Table 2: Organometallic Formylation via Lithium-Halogen Exchange

| Step | Reagents and Conditions | Purpose | Reference |

| Lithium-Halogen Exchange | Aryl Bromide, n-BuLi or t-BuLi, THF or Et₂O, -78 °C | Formation of aryllithium | commonorganicchemistry.comresearchgate.net |

| Formylation | N,N-Dimethylformamide (DMF) | Introduction of the formyl group precursor | commonorganicchemistry.comresearchgate.net |

| Workup | Aqueous acid (e.g., NH₄Cl or dilute HCl) | Hydrolysis to the aldehyde | commonorganicchemistry.com |

Ortho-Directed Functionalization Enabled by Existing Substituents

The regiochemical outcome of the formylation of a polysubstituted benzene ring is controlled by the electronic and steric effects of the substituents already present. In the context of synthesizing this compound, the existing fluoro, methoxy, and methoxymethoxy groups play a crucial role in directing the incoming formyl group.

In directed ortho-metalation (DoM), the directing metalation group (DMG) coordinates to the organolithium reagent, facilitating the deprotonation of a proximate C-H bond. Both methoxy (-OMe) and methoxymethoxy (-OMOM) groups are known to be effective DMGs. uwindsor.ca The oxygen atoms in these groups possess lone pairs of electrons that can chelate the lithium cation, positioning the organolithium base for the abstraction of an ortho-proton. The fluorine atom can also act as a directing group, albeit weaker than -OMe and -OMOM. uwindsor.ca

In a molecule like 1-fluoro-3-methoxy-2-(methoxymethoxy)benzene, the position C3 is ortho to both the fluorine at C2 and the methoxy group at C4. However, the methoxymethoxy group at C1 is a powerful directing group and would strongly favor lithiation at the C6 position. To achieve formylation at the desired C3 position via a DoM strategy, a different precursor would be necessary, where the directing groups synergistically favor deprotonation at the target carbon. For instance, starting with a molecule where the most powerful directing group is positioned to direct functionalization to the desired location is a key synthetic consideration.

The combined electronic effects of the electron-donating methoxy and methoxymethoxy groups, along with the inductive effect of the fluorine atom, activate the aromatic ring, making it more susceptible to electrophilic attack in reactions like the Vilsmeier-Haack formylation. libretexts.org The precise regioselectivity in such cases is a result of the interplay between the activating and directing properties of all substituents.

The Chemistry of the Methoxymethoxy (MOM) Protecting Group in the Synthesis of this compound

Protecting groups are essential tools in multi-step organic synthesis, allowing for the temporary masking of reactive functional groups. imperial.eduuchicago.edu The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl functions, particularly phenols, due to its ease of installation and removal, as well as its stability under a range of reaction conditions. adichemistry.comtotal-synthesis.com

The MOM group is an acetal (B89532) that is stable to a variety of non-acidic reagents. adichemistry.com It is an ideal choice for protecting a phenolic hydroxyl group during synthetic steps that involve strong bases, organometallic reagents, or nucleophiles, all of which are pertinent to the methodologies discussed above.

The installation of the MOM group on a phenol, such as the intermediate 2-fluoro-3-hydroxy-4-methoxybenzaldehyde, is typically achieved by reaction with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base. total-synthesis.com This base is necessary to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

Table 3: Common Reagents for MOM Protection of Phenols

| Reagent System | Solvent | Typical Conditions | Reference |

| MOM-Cl, N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room Temperature, 3-8 h | total-synthesis.comsynarchive.com |

| MOM-Cl, Sodium Hydride (NaH) | Tetrahydrofuran (THF) or DMF | 0 °C to Room Temperature, 2 h | adichemistry.comsynarchive.com |

| Methoxymethyl acetate, Zinc chloride | Dichloromethane (DCM) | Room Temperature, 16 h | oocities.org |

| MOM-2-pyridylsulfide, AgOTf, NaOAc | Tetrahydrofuran (THF) | Mild, neutral conditions | acs.org |

An essential feature of a protecting group is its stability under various reaction conditions and its ability to be removed without affecting other functional groups in the molecule—a concept known as orthogonality. uchicago.edu The MOM group exhibits excellent stability towards a wide range of reagents and conditions.

It is notably stable in the presence of:

Strong bases: such as organolithium reagents (e.g., n-BuLi, s-BuLi, t-BuLi) and lithium amides (e.g., LDA), which are used in directed ortho-metalation. organic-chemistry.org

Grignard reagents: used in organometallic formylation approaches. adichemistry.comorganic-chemistry.org

Many oxidizing and reducing agents: for instance, it is stable to LiAlH₄ and NaBH₄. organic-chemistry.org

This stability makes the MOM group compatible with the organometallic formylation strategies discussed. Conversely, the MOM group is an acetal and is therefore readily cleaved under acidic conditions. adichemistry.com Mild acidic hydrolysis, often using catalytic amounts of acids like HCl in an alcohol solvent, efficiently removes the MOM group to regenerate the hydroxyl function. adichemistry.com This lability to acid, contrasted with its stability to base, makes the MOM group orthogonal to many other protecting groups. For example, it can be selectively removed in the presence of base-labile groups. This orthogonality is a critical consideration in the strategic planning of a complex multi-step synthesis. acs.org

Methodologies for Selective Deprotection of the Methoxymethoxy Group

The cleavage of the methoxymethyl (MOM) ether is typically achieved under acidic conditions, which facilitates the hydrolysis of the acetal. However, the challenge lies in achieving this deprotection with high selectivity in the presence of other acid-labile protecting groups or sensitive functionalities. A variety of reagents and catalytic systems have been developed to address this challenge, offering mild and selective conditions for MOM group removal.

Lewis acids are frequently employed for this purpose. For instance, bismuth triflate (Bi(OTf)₃) has been shown to be a highly efficient and environmentally friendly catalyst for the hydrolysis of MOM ethers in an aqueous medium at ambient temperature, affording excellent yields of the corresponding alcohols. This method demonstrates high selectivity, leaving other protecting groups such as tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), benzyl (B1604629), and allyl ethers intact. Another effective Lewis acid is zinc bromide (ZnBr₂), which, in combination with a thiol such as n-propanethiol (n-PrSH), can rapidly and selectively deprotect MOM ethers of primary, secondary, and tertiary alcohols, as well as phenols, often in under ten minutes. This system is particularly noteworthy for its ability to deprotect MOM ethers in the presence of other labile groups like TBDPS and acetate, even on acid-sensitive substrates.

Other methodologies include the use of a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in an aprotic solvent like 1,2-dichloroethane (B1671644) (DCE) under mild thermal conditions. This system has demonstrated high yields and excellent chemoselectivity for the deprotection of phenolic MOM ethers, leaving ester, methyl, and benzyl ethers unaffected. Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), offer the advantage of simple work-up procedures, involving filtration to remove the catalyst. This solid acid catalyst efficiently and selectively cleaves phenolic MOM ethers at room temperature.

For substrates containing particularly acid-sensitive groups, the combination of a silyl (B83357) triflate, such as trimethylsilyl (B98337) triflate (TMSOTf) or triethylsilyl triflate (TESOTf), with 2,2′-bipyridyl provides a remarkably mild and highly chemoselective deprotection method. This system is effective for a wide range of aliphatic MOM ethers and is compatible with acid-sensitive functionalities like triphenylmethyl (Tr) and tert-butyldimethylsilyl (TBS) groups. The following interactive table summarizes various methodologies for the selective deprotection of the MOM group.

| Reagent/Catalyst | Solvent | Temperature (°C) | Substrate Type | Selectivity (Groups Tolerated) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bi(OTf)₃ (catalytic) | THF/H₂O | Room Temp | Aromatic & Aliphatic MOM ethers | TBDMS, TBDPS, Benzyl, Allyl ethers | Very Good | |

| ZnBr₂ / n-PrSH | CH₂Cl₂ | 0 to Room Temp | Primary, Secondary, Tertiary, Phenolic MOM ethers | TBDPS, Acetate | 86-91 | |

| CBr₄ / PPh₃ | ClCH₂CH₂Cl | 40 | Phenolic MOM ethers | Esters, Methyl, Benzyl ethers, Aldehyde, t-Bu ester | 90-99 | |

| NaHSO₄-SiO₂ | CH₂Cl₂ | Room Temp | Phenolic MOM ethers | - | High | |

| TMSOTf / 2,2′-bipyridyl | CH₂Cl₂ | - | Aliphatic MOM ethers | Olefin, Acetoxy, Benzoyloxy, Benzyloxy, Tr, TBS | Good to High | |

| H₃PW₁₂O₄₀ | Ethanol | Reflux | Primary & Secondary MOM ethers | Phenolic & Tertiary MOM ethers, Methyl, Benzyl ethers, Esters, Trimethylsilyl ethers | High |

Green Chemistry Principles and Sustainable Synthesis Approaches for the Compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. The synthesis of this compound can benefit from the application of these principles, particularly in the areas of solvent selection and catalysis.

Solvents constitute a significant portion of the waste generated in chemical processes. Therefore, the selection of greener solvents and the minimization of their use are paramount. Green solvent selection guides can aid in replacing hazardous solvents, such as chlorinated hydrocarbons, with more environmentally benign alternatives. For reactions involving aldehydes, the use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature.

Catalysis is a cornerstone of green chemistry, as catalytic reactions are inherently more atom-economical and generate less waste than stoichiometric reactions. The development of highly efficient and selective catalysts is crucial for the sustainable synthesis of aromatic aldehydes.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. For example, a Co(II)/C₃N₄ composite photocatalyst has been developed for the efficient generation of aromatic aldehydes from mandelic acid derivatives in aqueous media under normal temperature and pressure, using oxygen as the oxidant.

Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, offers a powerful and environmentally friendly approach to organic synthesis. Enzymes operate under mild conditions of temperature and pH in aqueous media, exhibiting high chemo-, regio-, and stereoselectivity. This high selectivity can eliminate the need for protecting groups, thereby shortening synthetic routes and reducing waste. The biosynthesis of benzaldehyde (B42025) using specific enzymes has been explored as a greener alternative to conventional chemical synthesis. The use of biocatalysts derived from plant wastes for the reduction of benzaldehyde further exemplifies the potential of this approach to contribute to a circular economy.

The following table provides an overview of green chemistry approaches relevant to the synthesis of aromatic aldehydes.

| Green Chemistry Principle | Approach | Example/Application | Reference |

|---|---|---|---|

| Safer Solvents | Use of water or other environmentally benign solvents. | Allylation of aldehydes in aqueous media. | |

| Waste Prevention | Solvent-free reaction conditions. | Mechanochemical synthesis of chalcones from benzaldehydes. | |

| Catalysis | Development of recyclable heterogeneous catalysts. | Co(II)/C₃N₄ photocatalyst for aromatic aldehyde synthesis. | |

| Use of Renewable Feedstocks/Biocatalysis | Enzyme-catalyzed synthesis. | Biosynthesis of benzaldehyde using cloned enzymes. | |

| Waste Prevention | Use of biocatalysts from waste materials. | Reduction of benzaldehyde using enzymes from vegetable wastes. |

Chemical Reactivity and Advanced Transformations of 2 Fluoro 4 Methoxy 3 Methoxymethoxy Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily undergoes a variety of chemical reactions, including nucleophilic additions, condensations, reductions, oxidations, and olefinations.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon atom of the aldehyde group in 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde is susceptible to attack by various nucleophiles. These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex structures.

A notable example is the condensation reaction of a similar compound, 2-[18F]fluoro-4,5-bis(methoxymethoxy)benzaldehyde, with a chiral nickel(II) complex of glycine. This reaction is a key step in an asymmetric synthesis approach to producing fluorine-18-labeled analogs of L-threo-3,4-dihydroxyphenylserine (FDOPS), which are valuable radiotracers for positron emission tomography (PET). This demonstrates the aldehyde's ability to participate in stereoselective condensation reactions, which are crucial in the synthesis of chiral molecules.

| Reaction Type | Reagent/Catalyst | Product Type | Significance |

| Asymmetric Condensation | Chiral Ni(II)-Glycine Complex | Chiral amino acids | Synthesis of PET radiotracers |

| Claisen-Schmidt Condensation | Ketones (e.g., acetophenone) | Chalcones | Precursors to flavonoids and other heterocycles |

Selective Reduction and Oxidation Reactions of the Aldehyde Group

The aldehyde group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, providing pathways to other important classes of compounds.

Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used to convert aldehydes to primary alcohols. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com It is expected that this compound would be readily reduced to the corresponding benzyl (B1604629) alcohol, (2-Fluoro-4-methoxy-3-(methoxymethoxy)phenyl)methanol, under standard conditions using NaBH₄ in a protic solvent like methanol (B129727) or ethanol. This transformation is generally high-yielding and chemoselective, leaving other functional groups on the aromatic ring intact. masterorganicchemistry.com

Oxidation: Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can convert aldehydes to carboxylic acids. rasayanjournal.co.inlibretexts.org The reaction is typically carried out under basic or neutral conditions to avoid side reactions. libretexts.org The oxidation of this compound with KMnO₄ would yield 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid. Careful control of reaction conditions is necessary to prevent over-oxidation or degradation of the starting material. rasayanjournal.co.inlibretexts.org Phase transfer catalysis can be employed to carry out permanganate oxidations in non-polar solvents, often leading to higher selectivity and yields. rasayanjournal.co.injocpr.comsemanticscholar.orgresearchgate.net

| Transformation | Reagent | Product |

| Reduction | Sodium borohydride (NaBH₄) | (2-Fluoro-4-methoxy-3-(methoxymethoxy)phenyl)methanol |

| Oxidation | Potassium permanganate (KMnO₄) | 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid |

Wittig and Related Olefination Reactions for Alkene Formation

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes into alkenes with high stereoselectivity. These reactions involve the reaction of the aldehyde with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively.

While there are no specific literature reports on the Wittig or HWE reaction of this compound, a similar compound, 2-Fluoro-3-methoxybenzaldehyde, has been successfully employed in a Wittig reaction with (3-carboxypropyl)triphenylphosphonium (B14145455) bromide. ossila.com This reaction is a key step in the synthesis of benzosuberone derivatives, which are important precursors for active pharmaceutical ingredients. ossila.com This precedent strongly suggests that this compound would also be a suitable substrate for such olefination reactions, allowing for the introduction of various alkenyl substituents at the former aldehyde position. The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate esters, often provides excellent (E)-selectivity in the formation of the double bond. ossila.com

| Reaction | Reagent | Product Feature |

| Wittig Reaction | Phosphorus ylide (e.g., (Ph₃P=CHR)) | Alkene |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | (E)-Alkene (typically) |

Transformations of the Aromatic Ring System

The substituted benzene (B151609) ring of this compound is amenable to further functionalization through electrophilic aromatic substitution and cross-coupling reactions at the halogenated position.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on the benzene ring is governed by the directing effects of the existing substituents: the fluoro, methoxy (B1213986), and methoxymethoxy groups.

Fluoro Group: The fluorine atom is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate. However, it is a deactivating group due to its strong electron-withdrawing inductive effect (-I effect). wikipedia.orglibretexts.org

Methoxy Group (-OCH₃): The methoxy group is a strongly activating ortho, para-director. Its oxygen atom can donate a lone pair of electrons into the ring via resonance (+M effect), which significantly stabilizes the arenium ion intermediate at the ortho and para positions. libretexts.orgorganicchemistrytutor.com

Methoxymethoxy Group (-OCH₂OCH₃): Similar to the methoxy group, the methoxymethoxy group is also an activating ortho, para-director due to the resonance donation from the oxygen atom attached to the ring.

In this compound, the positions for electrophilic attack are C-5 and C-6. The directing effects of the substituents are as follows:

The fluoro group at C-2 directs ortho (C-3, occupied) and para (C-5).

The methoxymethoxy group at C-3 directs ortho (C-2, occupied; C-4, occupied) and para (C-6).

The methoxy group at C-4 directs ortho (C-3, occupied; C-5) and para (C-1, occupied).

Considering the combined effects, the C-5 position is activated by the para-directing fluoro group and the ortho-directing methoxy group. The C-6 position is activated by the para-directing methoxymethoxy group. The aldehyde group is a meta-director and deactivating, which would direct an incoming electrophile to the C-5 position. Given that the methoxy and methoxymethoxy groups are strong activating groups, electrophilic substitution is most likely to occur at the C-5 or C-6 positions. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on Halogenated Position

The fluorine atom on the aromatic ring can potentially participate in palladium-catalyzed cross-coupling reactions, although C-F bond activation is generally more challenging than that of other halogens (Cl, Br, I). However, with the development of specialized catalyst systems, Suzuki-Miyaura, Heck, and Sonogashira couplings of aryl fluorides have become more feasible.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide. researchgate.netnih.govcardiff.ac.ukresearchgate.net It is a versatile method for forming carbon-carbon bonds. The reaction of this compound with an arylboronic acid in the presence of a suitable palladium catalyst and a base could potentially yield a biphenyl (B1667301) derivative.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. nih.govnih.govmdpi.comlibretexts.org This reaction would allow for the introduction of a vinyl group at the C-2 position of the benzaldehyde (B42025).

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgnih.govnih.gov Subjecting this compound to Sonogashira coupling conditions would result in the formation of an arylethyne derivative.

While specific examples of these cross-coupling reactions on this compound are not documented, the extensive literature on the cross-coupling of other aryl fluorides suggests that with the appropriate choice of catalyst, ligand, and reaction conditions, these transformations are likely achievable. researchgate.netnih.gov

| Coupling Reaction | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura | Arylboronic acid | C(sp²)-C(sp²) | Biphenyl derivative |

| Heck | Alkene | C(sp²)-C(sp²) | Substituted alkene |

| Sonogashira | Terminal alkyne | C(sp²)-C(sp) | Arylethyne |

Functionalization at Unsubstituted Aromatic Positions

The aromatic ring of this compound possesses two unsubstituted positions, C-5 and C-6, which are susceptible to electrophilic aromatic substitution and metallation reactions. The regiochemical outcome of these reactions is dictated by the electronic and steric effects of the existing substituents.

The substituents on the ring—fluoro (C-2), methoxy (C-4), methoxymethoxy (C-3), and the formyl group (C-1)—exert distinct directing effects. The methoxy and methoxymethoxy groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring via resonance. The fluorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it also acts as an ortho-, para-director because of lone pair donation. Conversely, the aldehyde group is a deactivating group and a meta-director.

In electrophilic aromatic substitution, the powerful activating and ortho-, para-directing effects of the methoxy and methoxymethoxy groups are expected to dominate. The C-5 position is para to the methoxymethoxy group and ortho to the methoxy group, making it a highly activated and sterically accessible site for electrophilic attack. The C-6 position is ortho to the deactivating aldehyde group, which disfavors substitution at this site. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are predicted to occur with high regioselectivity at the C-5 position.

Directed ortho-metallation (DoM) offers an alternative strategy for functionalization. In this approach, a directing group coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. The methoxymethoxy and methoxy groups are known to be effective directing groups. Lithiation is therefore anticipated to occur at the C-5 position, directed by the C-4 methoxy group. Quenching the resulting aryllithium species with an electrophile would introduce a new substituent at this position.

Table 1: Predicted Regioselectivity in Aromatic Functionalization

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Fluoro-4-methoxy-3-(methoxymethoxy)-5-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-2-fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde |

| Directed ortho-Metallation | 1. n-BuLi 2. E⁺ | 2-Fluoro-5-(E)-4-methoxy-3-(methoxymethoxy)benzaldehyde |

Reactivity of the Methoxymethoxy Group as an Acetal (B89532) Linkage

The methoxymethoxy (MOM) group in this compound serves as a protecting group for a hydroxyl functionality. As an acetal, its reactivity is characterized by its stability under basic and nucleophilic conditions and its lability under acidic conditions.

The cleavage of the MOM ether to reveal the free phenol (B47542) is typically achieved by treatment with acid. A variety of acidic reagents, such as hydrochloric acid, trifluoroacetic acid, or Lewis acids like boron trifluoride etherate, can be employed. The reaction proceeds via protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and methanol. Subsequent reaction with water liberates the phenol and formaldehyde.

The presence of other functional groups on the aromatic ring can influence the rate and efficiency of the deprotection. The electron-donating methoxy group may facilitate the reaction by stabilizing the transition state. Conversely, the electron-withdrawing aldehyde and fluoro groups could have a modest retarding effect.

Selective deprotection of the MOM group in the presence of other acid-sensitive functionalities can be challenging. However, methods for the mild and selective cleavage of phenolic MOM ethers have been developed. For instance, the use of silica-supported sodium hydrogen sulfate (B86663) offers a heterogeneous catalytic system for efficient deprotection at room temperature. organic-chemistry.org Other methodologies employ reagents like zinc bromide and propanethiol for rapid and selective MOM ether cleavage. scispace.com

Chemoselectivity and Regioselectivity in Complex Reaction Environments

The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity and regioselectivity in synthetic design. The aldehyde, the aromatic ring, and the MOM ether each present opportunities for distinct chemical transformations.

Chemoselectivity:

The aldehyde group is susceptible to nucleophilic attack by reagents such as Grignard reagents, organolithiums, and reducing agents. These reactions can typically be carried out without affecting the MOM ether, which is stable to these nucleophilic and basic conditions. For example, the addition of a Grignard reagent to the aldehyde would yield a secondary alcohol, leaving the rest of the molecule intact.

Conversely, the acidic conditions required for MOM group deprotection can be incompatible with certain functionalities that might be introduced. For instance, if the aldehyde has been converted to an acid-labile group, simultaneous deprotection of the MOM group and reaction of the other functionality may occur.

Regioselectivity:

As discussed in section 3.2.3, the functionalization of the aromatic ring is expected to be highly regioselective, with a strong preference for substitution at the C-5 position. This is a consequence of the concerted directing effects of the substituents.

In scenarios involving multiple potential reaction pathways, the choice of reagents and reaction conditions is crucial for achieving the desired outcome. For example, in a reaction with a strong nucleophile that is also a strong base, both addition to the aldehyde and deprotonation of the aromatic ring could be possible. In such cases, temperature, solvent, and the nature of the nucleophile/base will determine the predominant reaction pathway.

Table 2: Potential Chemoselective Transformations

| Reagent | Target Functional Group | Expected Product |

| RMgBr | Aldehyde | 1-(2-Fluoro-4-methoxy-3-(methoxymethoxy)phenyl)-1-alkanol |

| NaBH₄ | Aldehyde | (2-Fluoro-4-methoxy-3-(methoxymethoxy)phenyl)methanol |

| HCl (aq) | Methoxymethoxy ether | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde |

In-depth Analysis of this compound Reveals Scant Published Applications in Targeted Syntheses

A thorough review of available scientific literature indicates a significant gap in documented applications for the chemical compound this compound, particularly concerning its role as a precursor in the synthesis of complex heterocyclic and aromatic systems as outlined. Despite the potential utility of such a functionalized benzaldehyde derivative in organic synthesis, specific research detailing its use in forming quinolines, indanones, or its strategic application in convergent and divergent synthetic pathways remains largely unpublished in accessible databases.

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 2 Fluoro 4 Methoxy 3 Methoxymethoxy Benzaldehyde

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Electron Ionization (EI) and Electrospray Ionization (ESI) Modes

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of organic molecules. The choice of ionization mode, primarily Electron Ionization (EI) or Electrospray Ionization (ESI), depends on the analyte's properties and the desired information.

Electron Ionization (EI) , a hard ionization technique, involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent, often extensive, fragmentation. While a spectrum for 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde is not publicly available, its fragmentation pattern can be predicted based on the fragmentation of similar aromatic aldehydes. researchgate.net The molecular ion peak (M•+) at m/z 214 would be expected. Key fragmentation pathways would likely involve:

Loss of a hydrogen radical (•H) from the aldehyde to form the stable [M-1]⁺ acylium ion (m/z 213), which is often a prominent peak for aromatic aldehydes. thermofisher.com

Loss of the formyl radical (•CHO) to yield the [M-29]⁺ ion (m/z 185). thermofisher.com

Cleavage of the methoxymethyl group , leading to the loss of a methoxymethyl radical (•CH₂OCH₃) to give an ion at [M-45]⁺ (m/z 169).

Loss of a methoxy (B1213986) radical (•OCH₃) from the aromatic ring, resulting in an [M-31]⁺ fragment (m/z 183).

Further fragmentation of the benzene (B151609) ring structure can lead to characteristic ions at lower m/z values, such as m/z 77, corresponding to the phenyl cation. thermofisher.com

Electrospray Ionization (ESI) is a soft ionization technique ideal for producing intact molecular ions with minimal fragmentation. It is particularly suitable for polar molecules and is typically coupled with liquid chromatography. In ESI-MS analysis, this compound would be expected to be detected primarily as a protonated molecule, [M+H]⁺, at m/z 215 in positive ion mode. Depending on the solvent system and additives, adduct ions such as the sodium adduct [M+Na]⁺ (m/z 237) or the potassium adduct [M+K]⁺ (m/z 253) may also be observed. researchgate.net The minimal fragmentation in ESI provides a clear determination of the molecular weight.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted Ion | Predicted m/z | Ion Type |

|---|---|---|---|

| EI | [C₁₀H₁₁FO₄]•+ | 214 | Molecular Ion (M•+) |

| EI | [C₁₀H₁₀FO₄]⁺ | 213 | [M-H]⁺ |

| EI | [C₉H₈FO₄]⁺ | 185 | [M-CHO]⁺ |

| EI | [C₉H₈FO₃]⁺ | 169 | [M-CH₂OCH₃]⁺ |

| ESI | [C₁₀H₁₂FO₄]⁺ | 215 | Protonated Molecule [M+H]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Analysis

Vibrational and electronic spectroscopy techniques are essential for identifying the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Based on data for analogous compounds like 4-ethoxy-3-methoxy benzaldehyde (B42025), the following peaks can be predicted: researchgate.netmdpi.com

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹ for the aromatic aldehyde carbonyl group.

Aromatic C=C Stretches: Medium to weak absorptions would appear in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions.

C-O Stretches: Strong bands corresponding to the aryl-alkyl ether and the acetal (B89532) (methoxymethyl ether) linkages would be present in the 1200-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Aldehyde C-H Stretch: Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

C-F Stretch: A strong absorption band for the aryl-fluorine bond is expected in the 1100-1250 cm⁻¹ range, potentially overlapping with C-O stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of a substituted benzaldehyde is dominated by absorptions arising from the conjugated system of the benzene ring and the carbonyl group. researchgate.net For this compound, two main absorption bands would be predicted:

A strong absorption band (λ_max) around 250-280 nm, corresponding to the π → π* transition of the aromatic system conjugated with the aldehyde.

A weaker, longer-wavelength absorption band (λ_max) around 300-340 nm, resulting from the n → π* transition of the carbonyl group's non-bonding electrons. researchgate.net The exact positions of these maxima are influenced by the electronic effects of the fluorine, methoxy, and methoxymethoxy substituents.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Functional Group / Transition | Predicted Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | Aldehyde C=O Stretch | 1680 - 1705 |

| IR | Aromatic C=C Stretches | 1580 - 1610 |

| IR | Asymmetric C-O Stretch | 1200 - 1270 |

| IR | C-F Stretch | 1100 - 1250 |

| UV-Vis | π → π* | ~250 - 280 |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are paramount for the separation, purification, and analytical assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile, thermally sensitive compounds like this compound. A reversed-phase HPLC method would be highly effective. researchgate.net

Stationary Phase: A C18 (octadecylsilyl) column is typically used, providing a nonpolar surface for interaction.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol (B129727) would be employed. Starting with a higher proportion of water and gradually increasing the organic solvent content allows for the separation of compounds with a range of polarities.

Detection: Given the compound's UV absorbance, a UV detector set at one of the λ_max values (e.g., ~260 nm) would provide sensitive detection.

Purity Assessment: The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. The target compound, with a molecular weight of 214.2 g/mol , should be sufficiently volatile for GC analysis. researchgate.net

Separation: A capillary column with a nonpolar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) would be used. The oven temperature would be programmed to ramp from a lower temperature to a higher one to ensure the elution of the compound as a sharp peak.

Detection: The mass spectrometer, typically operating in EI mode, detects the eluting compound. The retention time provides a characteristic identifier, while the mass spectrum confirms the identity by matching the observed fragmentation pattern with the expected one. This provides a high degree of confidence in the peak assignment.

For the purification of multigram quantities of this compound, preparative column chromatography is a standard and effective technique. This method is often used following a chemical synthesis to isolate the desired product from unreacted starting materials, byproducts, and other impurities.

Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography of moderately polar compounds.

Mobile Phase (Eluent): A solvent system of low to moderate polarity is used. Based on methods for similar compounds, a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297) would be effective. A gradient elution, starting with a low concentration of ethyl acetate in hexane and gradually increasing the polarity, would allow for the sequential elution of compounds, with the desired product being collected in specific fractions. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 4-ethoxy-3-methoxy benzaldehyde |

| n-hexane |

| ethyl acetate |

| acetonitrile |

| methanol |

Computational and Theoretical Investigations of 2 Fluoro 4 Methoxy 3 Methoxymethoxy Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) serves as a powerful quantum mechanical method for investigating the electronic structure and properties of molecules. For aromatic systems like substituted benzaldehydes, DFT calculations, particularly using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or higher, provide reliable predictions of molecular geometries and energies. researchgate.netconicet.gov.ar These calculations form the foundation for understanding the molecule's reactivity, spectroscopic characteristics, and other chemical behaviors. The optimization of the molecular geometry of 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde using DFT would be the initial step to determine its most stable three-dimensional structure, including key bond lengths and angles.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. conicet.gov.ar

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy (B1213986) and methoxymethoxy groups, which act as electron-donating centers. Conversely, the LUMO is likely centered on the electron-withdrawing aldehyde group and the aromatic ring. Analysis of these orbitals helps in predicting sites for electrophilic and nucleophilic attack. DFT calculations would yield specific energy values for these orbitals, allowing for the quantification of the molecule's electronic characteristics.

Table 1: Representative Electronic Properties Calculated via DFT for a Substituted Benzaldehyde (B42025) Scaffold Note: The following values are illustrative for a generic substituted benzaldehyde and are not specific to this compound, as dedicated computational studies for this exact compound are not publicly available.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 | Electron-donating capability (Ionization Potential) |

| LUMO Energy | -1.5 to -0.5 | Electron-accepting capability (Electron Affinity) |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Chemical Reactivity and Kinetic Stability |

DFT calculations are widely used to predict spectroscopic data, which is invaluable for structure elucidation. Specifically, the Gauge-Including Atomic Orbital (GIAO) method combined with DFT has become a standard approach for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). rsc.orgnih.gov By computing the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. nih.gov

These predicted spectra can be compared with experimental data to confirm the chemical structure or to help assign specific signals. For this compound, this method could predict the chemical shifts for the aromatic protons, the aldehyde proton, and the various carbon atoms, taking into account the electronic effects of the fluoro, methoxy, and methoxymethoxy substituents. comporgchem.com

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Atoms Note: These values are hypothetical examples to illustrate the output of a DFT-GIAO calculation. Actual values would require specific computation for the target molecule.

| Atom | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aldehyde (-CHO) | ~9.8 - 10.2 |

| ¹H | Aromatic (H-5, H-6) | ~6.8 - 7.5 |

| ¹H | Methoxy (-OCH₃) | ~3.9 |

| ¹³C | Carbonyl (C=O) | ~190 |

| ¹³C | Aromatic (C-F) | ~160 (JCF coupling) |

| ¹³C | Aromatic (C-O) | ~155 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govrsc.org For a molecule like this compound, which possesses rotatable bonds in its side chains, MD simulations are essential for exploring its conformational landscape. The methoxymethoxy group, in particular, adds a degree of flexibility.

An MD simulation would reveal the preferred dihedral angles, identify low-energy conformers, and provide insight into the molecule's dynamic behavior in different environments (e.g., in a vacuum or in a specific solvent). nih.gov Furthermore, these simulations can elucidate how the molecule interacts with its surroundings, such as solvent molecules or a biological receptor, by mapping out potential hydrogen bonds and other non-covalent interactions. This information is critical for understanding its solubility, stability, and potential biological activity.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry provides powerful tools for mapping the pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that connect them. smu.edursc.org Using DFT, the reaction mechanism involving the aldehyde group of this compound—a common site for nucleophilic attack—can be thoroughly investigated.

For instance, in a reaction such as hemiaminal and Schiff base formation, calculations can identify the transition states for key steps like the nucleophilic attack on the carbonyl carbon and the subsequent dehydration. nih.gov By calculating the energy barriers (activation energies) associated with each transition state, the rate-determining step of the reaction can be identified. acs.org Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state correctly connects the reactant and product states along the reaction pathway. smu.edu

Quantitative Structure-Activity Relationships (QSAR) for Related Scaffolds (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or a specific property. nih.gov While no specific QSAR studies on this compound are available, the theoretical framework is well-established for related aromatic aldehydes. researchgate.netresearchgate.net

A QSAR study on a series of benzaldehyde derivatives would involve several steps:

Data Set Assembly : A collection of benzaldehyde analogues with measured biological activity (e.g., toxicity or enzyme inhibition) is compiled. nih.gov

Descriptor Calculation : For each molecule, a variety of molecular descriptors are calculated. These can include electronic descriptors (e.g., atomic charges, dipole moment from DFT), topological descriptors (e.g., molecular connectivity indices), and physicochemical properties (e.g., the octanol-water partition coefficient, log Kow). researchgate.netresearchgate.net

Model Development : Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that relates the descriptors to the observed activity. researchgate.net

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

Such models can then be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are most important for the desired biological effect.

Challenges and Future Perspectives in the Research of 2 Fluoro 4 Methoxy 3 Methoxymethoxy Benzaldehyde

Development of Highly Efficient and Atom-Economical Synthetic Routes

The development of atom-economical routes is a key objective. beilstein-journals.org Such methods minimize waste by design, for example, through catalyst- and solvent-free reactions or one-pot procedures that combine multiple transformations without isolating intermediates. rug.nlbeilstein-journals.orgacs.org For a molecule with this specific substitution pattern—a fluoro group, a methoxy (B1213986) group, and a methoxymethyl (MOM) ether—a significant challenge lies in achieving regioselectivity. The synthesis likely requires a carefully orchestrated sequence of electrophilic aromatic substitution, nucleophilic aromatic substitution, and formylation steps, each of which must be high-yielding and selective to be practical.

Future research will likely focus on:

One-Pot, Multi-Reaction Procedures: Designing sequences where reagents are added sequentially to a single reaction vessel to build the molecule can save time, resources, and reduce the environmental impact. researchgate.net Methodologies employing stable intermediates like aluminum hemiaminals, which protect a latent aldehyde during a cross-coupling reaction, exemplify this efficient approach. rug.nlacs.org

Enzymatic Synthesis: Biocatalysis offers a green alternative for aldehyde synthesis. researchgate.net Carboxylic acid reductases (CARs), for instance, can convert carboxylic acids to aldehydes under mild, aqueous conditions, offering high selectivity and avoiding the use of harsh reagents. researchgate.net

| Synthetic Strategy | Advantages | Challenges for Target Molecule |

| Traditional Linear Synthesis | Well-established procedures | Low overall yield, significant waste, multiple protection/deprotection steps. |

| One-Pot Procedures | Increased efficiency, less waste, time-saving. rug.nl | Reagent compatibility, precise control over reaction conditions. |

| Catalytic C-H Functionalization | High atom economy, fewer steps. | Achieving high regioselectivity with multiple directing groups. |

| Biocatalysis (e.g., CARs) | Green, mild conditions, high selectivity. researchgate.net | Availability of enzymes for specifically substituted substrates. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of functional groups on the 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde ring suggests a rich and complex reactivity profile that is yet to be fully explored. The interplay between the electron-withdrawing aldehyde and fluoro groups, and the electron-donating methoxy and MOM ether groups, creates a distinct electronic landscape that can influence the outcome of reactions in unexpected ways.

A key area for exploration is the reactivity of the fluorine atom. While often considered relatively inert on an aromatic ring, it can participate in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by electron-withdrawing groups. ebyu.edu.tr In a study on fluorinated chalcones, it was observed that a fluorine atom in a similar electronic environment could be displaced by a methoxy group under basic conditions. ebyu.edu.tr This suggests that the title compound could undergo similar transformations, providing a pathway to other polysubstituted aromatic compounds.

Future research directions include:

Orthogonal Reactivity: Investigating conditions that allow for the selective reaction of one functional group while leaving the others untouched. For example, chemoselective transformations of the aldehyde group (e.g., Wittig, aldol (B89426) condensation) without disturbing the MOM ether or triggering SNAr.

Fluorine-Directed Chemistry: Using the fluorine atom to direct metallation at an adjacent position, opening pathways to new, regioselectively functionalized derivatives.

Deprotection and Cascade Reactions: Selective cleavage of the MOM ether could unmask a hydroxyl group, which could then participate in intramolecular cascade reactions with the adjacent aldehyde, leading to the formation of complex heterocyclic scaffolds such as substituted benzofurans.

Integration into Automated and Flow Chemistry Platforms

The transition from traditional batch chemistry to automated and continuous flow platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. rsc.org Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters like temperature, pressure, and reaction time, which is often difficult to achieve in a round-bottom flask. beilstein-journals.orgresearchgate.netnih.gov

Integrating the synthesis of a complex molecule like this compound into these platforms presents challenges. Multi-step syntheses can be difficult to "telescope" into a continuous sequence, especially if they involve incompatible reagents or require solvent exchanges. rsc.org However, the benefits are substantial. Exothermic reactions can be managed safely, and unstable intermediates can be generated and used in situ without isolation. acs.org

Future perspectives in this area include:

Modular Flow Setups: Developing modular reactor systems where individual steps of the synthesis (e.g., formylation, etherification, fluorination) are performed in dedicated flow modules.

Automated Reaction Optimization: Using automated synthesis platforms to rapidly screen different reagents, catalysts, and conditions to find the optimal protocol for synthesizing the target molecule and its derivatives. chemrxiv.org These systems can accelerate research by performing numerous experiments with minimal human intervention.

In-line Analysis and Purification: Integrating analytical techniques (like HPLC and NMR) directly into the flow path to monitor reaction progress in real-time and coupling the output to continuous purification systems to achieve an end-to-end synthesis of the pure compound.

| Technology | Advantages | Future Applications for Target Compound |

| Flow Chemistry | Enhanced safety, precise control, easy scalability, improved yields. rsc.orgbeilstein-journals.org | Synthesis of hazardous intermediates, control of exothermic reactions, rapid scale-up. |

| Automated Synthesis | High-throughput screening, rapid optimization, library generation. chemrxiv.org | Discovery of optimal synthetic routes, rapid synthesis of derivatives for screening. |

| Telescoped Synthesis | Reduces manual handling and purification steps, increases efficiency. rsc.org | Development of a fully continuous, multi-step synthesis from simple precursors. |

Potential for the Development of New Synthetic Methodologies and Reagents from its Structure

Beyond its direct use, the structure of this compound can serve as a starting point for developing new chemical tools and methodologies. Highly functionalized aromatic compounds are valuable building blocks in medicinal chemistry and materials science. ossila.com The specific arrangement of fluoro and oxygen-containing substituents is a motif found in many biologically active molecules. nih.gov

The potential exists to transform this aldehyde into novel reagents. For example, the development of N-F fluorinating agents like N-fluorobenzenesulfonimide (NFSI) has revolutionized the synthesis of organofluorine compounds. beilstein-journals.org While this molecule is not a fluorinating agent itself, its unique electronic and steric properties could be harnessed to create derivatives that act as specialized reagents or ligands for asymmetric catalysis.

Future research could explore:

Scaffold for Complex Heterocycles: Using the aldehyde as a handle for condensation and cyclization reactions to build novel, densely functionalized heterocyclic systems, which are of high interest in drug discovery. ossila.com

Development of Novel Ligands: Conversion of the aldehyde to a phosphine (B1218219) or amine could yield new ligands for transition metal catalysis. The fluoro and methoxy groups would act as electronic tuning elements, potentially influencing the catalyst's activity and selectivity.

Probes for Chemical Biology: The structure could be elaborated into chemical probes. For instance, sulfonyl fluoride (B91410) probes have been developed to study protein function, and the aromatic core of this molecule could serve as a scaffold for new classes of such probes. rsc.org

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzaldehyde?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzaldehyde core. Key steps include:

Methoxymethoxy Protection : A hydroxy group at the 3-position is protected using methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., NaH) in anhydrous THF or DMF .

Fluorination : Electrophilic fluorination at the 2-position is achieved using reagents like Selectfluor® in polar aprotic solvents (e.g., DMF) at 60°C .

Methoxy Group Introduction : Methoxylation at the 4-position via nucleophilic aromatic substitution (e.g., using NaOMe/CuI catalysis) .

- Example Protocol :

- Reaction of 3,4-dihydroxybenzaldehyde with MOM-Cl (1.2 eq, NaH, THF, 0°C → RT, 12 h) yields 3-(methoxymethoxy)-4-hydroxybenzaldehyde.

- Fluorination with Selectfluor® (1.5 eq, DMF, 60°C, 6 h) followed by methoxylation (NaOMe, CuI, DMSO, 80°C, 8 h) provides the target compound .

Q. How is the structure of this compound validated experimentally?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths/angles, confirming substituent positions. For example, the methoxymethoxy group shows C–O bond lengths of ~1.42 Å and O–C–O angles of ~110° .

- Spectroscopy :

- ¹H/¹³C NMR : Methoxymethoxy protons resonate as a singlet at δ 3.3–3.5 ppm; aldehydic proton appears at δ 9.8–10.2 ppm .

- FTIR : Strong C=O stretch at ~1700 cm⁻¹; C–F stretch at ~1100 cm⁻¹ .

Advanced Research Questions

Q. How do the electronic effects of fluorine and methoxymethoxy groups influence the reactivity of this benzaldehyde derivative?

- Methodological Answer :

- Fluorine’s Electron-Withdrawing Effect : The 2-fluoro group reduces electron density at the aldehyde via inductive effects, increasing electrophilicity (evidenced by faster nucleophilic addition rates compared to non-fluorinated analogs) .

- Methoxymethoxy’s Steric and Electronic Contributions : The 3-(methoxymethoxy) group donates electrons via resonance, stabilizing intermediates in cross-coupling reactions. SC-XRD data show steric hindrance from the methoxymethoxy group alters dihedral angles (e.g., 15–20° deviation from planarity), affecting regioselectivity in Suzuki-Miyaura couplings .

- Computational Validation : DFT calculations (B3LYP/6-31G*) reveal reduced LUMO energy (-1.8 eV) at the aldehyde due to fluorine, facilitating nucleophilic attacks .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Dynamic NMR for Conformational Analysis : Overlapping signals in ¹H NMR (e.g., methoxymethoxy protons) are resolved using variable-temperature NMR. For example, cooling to −40°C in CDCl₃ splits singlets into distinct peaks, confirming restricted rotation .

- HSQC/HMBC for Ambiguous Assignments : Correlating ¹³C–¹H couplings clarifies ambiguous signals (e.g., distinguishing methoxy vs. methoxymethoxy carbons) .

- Crystallographic Refinement : SHELXL software refines X-ray data to resolve discrepancies in bond lengths caused by substituent effects .

Q. How does this compound serve as a precursor in medicinal chemistry research?

- Methodological Answer :

- Schiff Base Formation : Reacts with primary amines (e.g., hydrazines) to form imines, used in triazolo[4,3-a]pyridine syntheses (e.g., antitumor agents) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the aldehyde position for kinase inhibitor development .

- Biological Activity Screening : Fluorine enhances metabolic stability; methoxymethoxy improves solubility (logP reduction by ~0.5 units compared to benzyloxy analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.